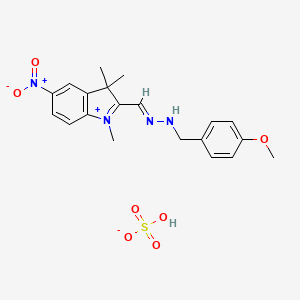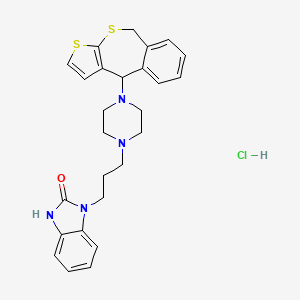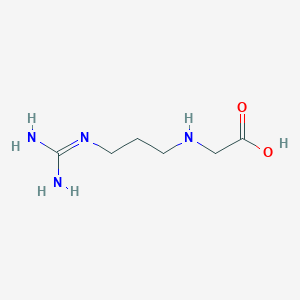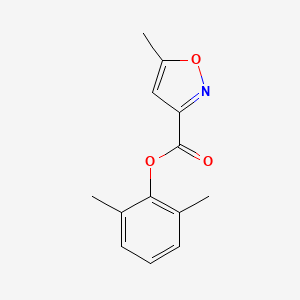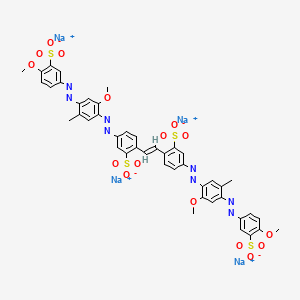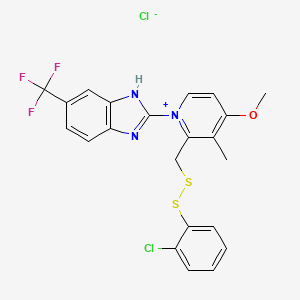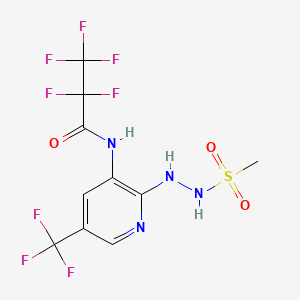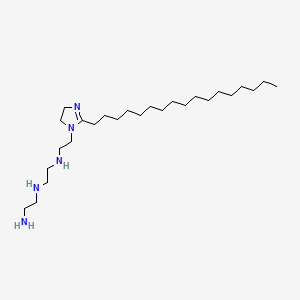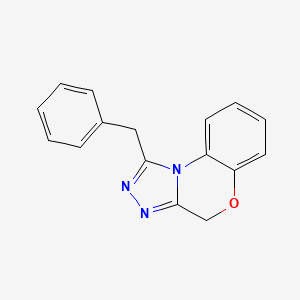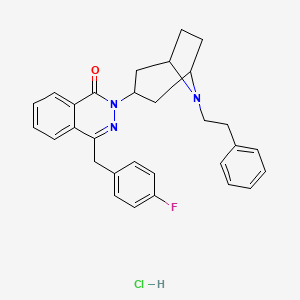
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound with a unique structure that combines a phthalazinone core with a fluorophenyl group and an azabicyclo octane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized from phthalic anhydride and hydrazine hydrate under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Azabicyclo Octane Moiety: The azabicyclo octane moiety is attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octane under basic conditions.
Formation of the Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the azabicyclo octane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.
科学研究应用
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
作用机制
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.
Azabicyclo Octane Derivatives: Compounds with azabicyclo octane moieties but different functional groups.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(321)oct-3-yl)-, monohydrochloride is unique due to its combination of a phthalazinone core, a fluorophenyl group, and an azabicyclo octane moiety
属性
CAS 编号 |
110406-74-1 |
|---|---|
分子式 |
C30H31ClFN3O |
分子量 |
504.0 g/mol |
IUPAC 名称 |
4-[(4-fluorophenyl)methyl]-2-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H30FN3O.ClH/c31-23-12-10-22(11-13-23)18-29-27-8-4-5-9-28(27)30(35)34(32-29)26-19-24-14-15-25(20-26)33(24)17-16-21-6-2-1-3-7-21;/h1-13,24-26H,14-20H2;1H |
InChI 键 |
KHEAVEPMUAZTEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2CCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


